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Compound of Interest

Compound Name: 3-Phenoxyphenethylamine

Cat. No.: B056769

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of
Carbon-13 labeled 3-phenoxyphenethylamine. The labeling is strategically introduced into the
ethylamine side-chain, a position valuable for metabolic and pharmacokinetic studies using
mass spectrometry and NMR. The synthetic route involves an initial Ullmann condensation to
form the diaryl ether core, followed by conversion to a benzyl bromide intermediate. The 3C
isotope is incorporated via nucleophilic substitution using commercially available potassium
cyanide-[*3C]. The resulting labeled nitrile is then reduced to the target primary amine. This
protocol is designed to be robust and reproducible for researchers in medicinal chemistry and
drug development.

Overall Synthetic Scheme

The proposed synthesis is a four-step process starting from commercially available 3-
bromobenzaldehyde and phenol. The Carbon-13 label is introduced in the third step.

e Step 1: Ullmann Condensation: Synthesis of 3-phenoxybenzaldehyde from 3-
bromobenzaldehyde and phenol.

e Step 2: Precursor Formation: Two-stage conversion of 3-phenoxybenzaldehyde to 3-
phenoxybenzyl bromide via reduction to the alcohol followed by bromination.
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o Step 3: 3C-Label Incorporation: Nucleophilic substitution of 3-phenoxybenzyl bromide with
potassium cyanide-[*3C] (K13CN) to form 3-phenoxybenzyl-[3C]-cyanide.

o Step 4: Reduction to Final Product: Catalytic hydrogenation of the labeled nitrile to yield [1-
13C]-2-(3-phenoxyphenyl)ethan-1-amine.

Experimental Workflow Diagram

The following diagram illustrates the key transformations in the synthetic protocol.
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Starting Materials
(3-Bromobenzaldehyde, Phenol)

Step 1: Ullmann Condensation
(Cu Catalyst, K2CO3)

Step 2: Reduction & Bromination
(1. NaBH4; 2. PBr3)

Step 3: 3C-Label Incorporation
(K13CN, DMSO)

Step 4: Nitrile Reduction
(Hz2, Raney Ni, NH3/EtOH)

Final Product
([*3C]-3-Phenoxyphenethylamine)

Click to download full resolution via product page

Caption: Synthetic workflow for [*3C]-3-phenoxyphenethylamine.
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Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenoxybenzaldehyde (Ullmann
Condensation)

This step creates the core diaryl ether structure. Modern Ullmann couplings can proceed under
milder conditions than traditional methods.[1][2][3]

o Materials:

o 3-Bromobenzaldehyde (1.0 eq)

[e]

Phenol (1.2 eq)

o

Copper(l) iodide (Cul) (0.1 eq)

[¢]

L-Proline (0.2 eq)

o

Potassium carbonate (K2COs), anhydrous (2.0 eq)

[e]

Toluene, anhydrous
e Procedure:

o To an oven-dried flask under a nitrogen atmosphere, add Cul, L-Proline, and anhydrous
K2CO:s.

o Add phenol followed by anhydrous toluene. Stir the mixture for 15 minutes at room
temperature.

o Add 3-bromobenzaldehyde to the suspension.

o Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours,
monitoring by TLC (Thin Layer Chromatography).

o Purification:

o Cool the reaction to room temperature and dilute with ethyl acetate.
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o Filter the mixture through a pad of Celite to remove inorganic salts and the copper
catalyst.

o Wash the filtrate sequentially with 1 M NaOH (aq) to remove excess phenol, water, and
brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl
Acetate gradient) to yield 3-phenoxybenzaldehyde as a clear oil.[4][5]

Step 2: Synthesis of 3-Phenoxybenzyl Bromide

This is a two-part conversion of the aldehyde to a more reactive benzyl bromide.
e Part A: Reduction to 3-Phenoxybenzyl Alcohol

o Materials: 3-Phenoxybenzaldehyde (1.0 eq), Sodium borohydride (NaBHa4) (1.1 eq),
Methanol.

o Procedure: Dissolve 3-phenoxybenzaldehyde in methanol and cool the solution to 0 °C in
an ice bath. Add NaBHa4 portion-wise over 30 minutes. Stir for an additional 2 hours at
room temperature. Quench the reaction by slowly adding 1 M HCI until the pH is ~6-7.
Remove methanol under reduced pressure and extract the aqueous residue with ethyl
acetate. Wash the combined organic layers with brine, dry over NazSOa4, and concentrate
to yield 3-phenoxybenzyl alcohol, which is often used directly in the next step.

e Part B: Bromination

o Materials: 3-Phenoxybenzyl alcohol (1.0 eq), Phosphorus tribromide (PBrs) (0.4 eq),
Diethyl ether, anhydrous.

o Procedure: Dissolve the crude 3-phenoxybenzyl alcohol in anhydrous diethyl ether under
a nitrogen atmosphere and cool to 0 °C. Add PBrs dropwise via syringe. After the addition,
allow the reaction to warm to room temperature and stir for 3-4 hours. Cool the reaction
back to 0 °C and quench by the slow addition of water. Separate the organic layer, wash
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with saturated sodium bicarbonate solution and brine, dry over Na=SOa4, and concentrate
to yield 3-phenoxybenzyl bromide.

Step 3: Synthesis of 3-Phenoxybenzyl-[**C]-cyanide
This is the critical step where the Carbon-13 isotope is incorporated.[6][7]
o Materials:
o 3-Phenoxybenzyl bromide (1.0 eq)
o Potassium cyanide-[*3C] (K$3CN) (1.1 eq, 99% isotopic purity)
o Dimethyl sulfoxide (DMSOQO), anhydrous
e Procedure:

o CAUTION: KCN is extremely toxic. All operations must be performed in a certified fume
hood with appropriate personal protective equipment. Cyanide waste must be quenched
with bleach or hydrogen peroxide before disposal according to institutional guidelines.[8]
[91[10]

o Dissolve K12CN in anhydrous DMSO in a flask under a nitrogen atmosphere.

o Add a solution of 3-phenoxybenzyl bromide in a small amount of DMSO dropwise to the
cyanide solution at room temperature.

o Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
 Purification:

o Cool the reaction mixture and pour it into a separatory funnel containing water and ethyl
acetate.

o Extract the agueous layer with ethyl acetate (3x).

o Combine the organic layers and wash thoroughly with water and brine to remove residual
DMSO and salts.
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o Dry over Na2SOea, filter, and concentrate under reduced pressure.

o Purify via flash column chromatography to yield pure 3-phenoxybenzyl-[**C]-cyanide.

Step 4: Reduction to [**C]-3-Phenoxyphenethylamine

The final step reduces the labeled nitrile to the target primary amine. Catalytic hydrogenation is
preferred to avoid the formation of secondary amine byproducts.[11][12][13][14]

e Materials:
o 3-Phenoxybenzyl-[*3C]-cyanide (1.0 eq)
o Raney Nickel (Raney 2800, slurry in water, ~10% w/w)
o Ethanol, saturated with ammonia gas
o Hydrogen gas (Hz2)
e Procedure:

o In a high-pressure hydrogenation vessel (Parr shaker), add the 3-phenoxybenzyl-[*3C]-
cyanide.

o Carefully add the Raney Nickel slurry (decant the water first).

o Add the ethanolic ammonia solution. The ammonia helps to suppress the formation of
secondary amines.[15]

o Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

o Pressurize the vessel with Hz (e.g., 50-100 psi) and heat to 40-50 °C with vigorous
shaking.

o Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-
8 hours.

e Purification:
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o Cool the vessel, vent the hydrogen, and purge with nitrogen.

o Carefully filter the catalyst through a pad of Celite. CAUTION: Raney Nickel is pyrophoric
when dry; keep the filter cake wet with ethanol at all times.

o Rinse the filter cake with additional ethanol.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

o The product can be further purified by vacuum distillation or by conversion to its
hydrochloride salt (dissolve in ether, bubble dry HCI gas) followed by recrystallization to
yield [*3C]-3-Phenoxyphenethylamine HCI as a stable, crystalline solid.

Summary of Quantitative Data

The following table presents the expected, representative data for the synthesis. Actual results

may vary.
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. . Key Analytical
Intermediate / Expected Yield Expected
Step ] Data
Product Name (%) Purity (%)
(Expected)
H NMR, 13C
3- NMR consistent
>98 (Post- ]
1 Phenoxybenzald  75-85 with structure.
Chromo.)
ehyde MS (El): m/z
198.07 (M+).
'H NMR shows
disappearance of
3-Phenoxybenzyl aldehyde/alcohol
2 ) 85-95 >95 (Crude)
Bromide protons and
appearance of
CH:zBr signal.
MS (El): m/z
3 208.09 (M*), an
>98 (Post- M+1 shift from
3 Phenoxybenzyl- 80 -90
] Chromo.) the unlabeled
[3C]-cyanide
compound. IR:
C=N stretch.
MS (ESI): m/z
213.12 ([M+H]*),
an M+1 shift
[t3C]-3- from the
4 Phenoxypheneth 70 -85 >99 (as HCl salt)  unlabeled amine.
ylamine 13C NMR shows

enhanced signal
for the labeled

carbon.

Safety Precautions

o General: All manipulations should be carried out by trained personnel in a well-ventilated
fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is
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required.

o Potassium Cyanide: K13CN is a highly potent poison. Handle with extreme care. Avoid
inhalation of dust and contact with skin or eyes. Have a cyanide antidote kit available and be
familiar with its use. All cyanide-containing waste must be detoxified with an oxidizing agent
(e.g., sodium hypochlorite) before disposal.

e Raney Nickel: The catalyst is pyrophoric and may ignite spontaneously in air when dry.
Always handle as a slurry and keep it wet.

e Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is
properly sealed and operated in an area free of ignition sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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